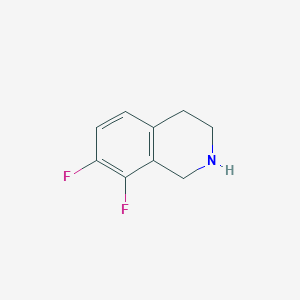

7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline

Description

Contextualization of the Tetrahydroisoquinoline (THIQ) Scaffold in Organic and Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) moiety is a prominent heterocyclic system that constitutes the core structural framework of numerous natural products, most notably a large family of isoquinoline (B145761) alkaloids. nih.govrsc.org Due to its widespread occurrence in nature and its versatile biological activity, the THIQ scaffold is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov This designation signifies its ability to bind to a variety of biological targets, making it a valuable starting point for the design of novel therapeutic agents.

THIQ-based compounds, both natural and synthetic, have been shown to exhibit a wide array of pharmacological activities. nih.govscispace.com These include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal properties. nih.govtandfonline.com The structural rigidity and three-dimensional character of the THIQ core allow for the precise spatial orientation of substituents, which is crucial for specific interactions with enzyme active sites and receptors. The synthetic accessibility and the ease with which the core can be functionalized further enhance its appeal for developing extensive libraries of compounds for structure-activity relationship (SAR) studies. tandfonline.comnih.gov

Table 1: Examples of Biological Activities of the THIQ Scaffold

| Biological Activity | Target Class Examples | Reference |

|---|---|---|

| Anticancer | Epigenetic enzymes, anti-apoptotic proteins | tandfonline.comnih.gov |

| Antiviral | HIV | nih.gov |

| Neurodegenerative Disorders | Various CNS targets | rsc.org |

Rationale for Strategic Fluorine Atom Incorporation at the 7,8-Positions within THIQ Systems

The introduction of fluorine atoms into biologically active molecules is a well-established and powerful strategy in modern drug discovery. tandfonline.comnih.gov The unique properties of fluorine, when compared to hydrogen, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. nih.govresearchgate.net The decision to incorporate two fluorine atoms at the adjacent 7 and 8 positions of the THIQ scaffold is a deliberate design choice intended to leverage these effects.

Key motivations for fluorination in drug design include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. tandfonline.comnih.gov Placing fluorine atoms at the 7 and 8 positions can block these sites from metabolic attack (e.g., aromatic hydroxylation), potentially increasing the drug's half-life and bioavailability. tandfonline.comnih.gov

Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its presence can alter a molecule's pKa, dipole moment, and lipophilicity. researchgate.netmdpi.com Strategic placement can influence properties like membrane permeability and solubility. researchgate.netnih.gov While a single fluorine atom often increases lipophilicity, the effect of multiple fluorine atoms can be more complex.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds (with the C-F bond acting as a weak acceptor) and electrostatic or dipole-dipole interactions. tandfonline.comnih.gov This can lead to increased binding affinity and potency of the drug candidate. The vicinal difluoro pattern at the 7,8-positions creates a distinct electronic environment on the aromatic ring that can be exploited for specific receptor interactions.

Table 2: Comparison of Physicochemical Properties of Fluorine and Hydrogen

| Property | Fluorine (F) | Hydrogen (H) | Implication in Drug Design |

|---|---|---|---|

| van der Waals Radius | 1.47 Å | 1.20 Å | Minimal steric perturbation, F can act as a bioisostere of H. tandfonline.com |

| Electronegativity (Pauling Scale) | 3.98 | 2.20 | Alters molecular electronics, pKa, and dipole moment. tandfonline.commdpi.com |

| Bond Strength (C-X) | ~115 kcal/mol (C-F) | ~99 kcal/mol (C-H) | Increases metabolic stability by blocking oxidative metabolism. nih.gov |

Overview of Current Research Landscape Pertaining to Fluoro-Substituted THIQs

The synthesis and study of fluoro-substituted THIQs represent an active area of contemporary chemical research, driven by the potential benefits of fluorination in drug design. However, synthetic routes to THIQ derivatives containing fluorine atoms in their structure are not yet abundant. thieme.de Much of the research focuses on developing effective and versatile synthetic methodologies to access these valuable building blocks.

For instance, studies have detailed the synthesis of related monofluorinated isomers, such as 8-fluoro-1,2,3,4-tetrahydroisoquinoline. nih.govmdpi.comresearchgate.net One reported approach involves a directed ortho-lithiation reaction to create an 8-fluoro-3,4-dihydroisoquinoline (B12937770) intermediate, which can then be reduced or further functionalized to produce a variety of novel 8-fluoro-THIQ derivatives. nih.govresearchgate.net These synthetic efforts demonstrate the feasibility and interest in preparing THIQs with specific fluorination patterns on the aromatic ring. While a dedicated body of literature on 7,8-difluoro-1,2,3,4-tetrahydroisoquinoline itself is sparse, the existing work on other fluorinated analogs provides a foundation and highlights a clear direction for future research in this area. thieme.de

Academic Research Significance and Unmet Challenges for this compound

The academic research significance of this compound lies in its potential as a novel and valuable building block for medicinal chemistry. It uniquely combines the proven biological relevance of the THIQ scaffold with the property-enhancing effects of a vicinal difluoro substitution pattern. This specific substitution is expected to confer a distinct electronic and metabolic profile compared to its non-fluorinated or monofluorinated counterparts, making it a highly attractive scaffold for generating new chemical entities with potentially improved therapeutic properties.

Despite this potential, significant unmet challenges remain. The primary challenge is the development of efficient, scalable, and regioselective synthetic routes to access this compound. As noted in the broader context of fluorinated THIQs, synthetic methods are still underdeveloped. thieme.de Establishing a reliable synthesis is the critical first step that would enable further investigation.

Following the resolution of the synthetic challenge, the next steps would involve:

Biological Screening: Incorporating the 7,8-difluoro-THIQ core into molecules and screening them against various biological targets to identify potential lead compounds.

Structure-Activity Relationship (SAR) Studies: Systematically exploring how different substituents on the 7,8-difluoro-THIQ core affect biological activity.

Physicochemical and Pharmacokinetic Profiling: Characterizing the properties of derivatives to understand how the 7,8-difluoro pattern influences metabolic stability, solubility, and other drug-like properties in practice.

Structure

3D Structure

Properties

IUPAC Name |

7,8-difluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYDIASDHZASJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7,8 Difluoro 1,2,3,4 Tetrahydroisoquinoline and Advanced Analogues

Precursor Synthesis and Halogenation Strategies

The critical step in synthesizing the target molecule is the preparation of an appropriately substituted 2-(2,3-difluorophenyl)ethan-1-amine precursor. The regioselective introduction of two adjacent fluorine atoms onto the aromatic ring requires precise chemical strategies.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. google.comresearchgate.net The strategy relies on a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. google.comnih.gov For the synthesis of the 7,8-difluoro pattern, a sequential DoM approach starting from a monofluorinated precursor is employed.

A common precursor is N-pivaloyl-3-fluorophenylethylamine. The pivaloyl group serves as an effective DMG. The synthesis proceeds in two key fluorination steps:

First Fluorination: The synthesis begins with 3-fluorophenylethylamine, which is protected with a pivaloyl group. The pivaloyl amide acts as the first DMG. Treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) results in deprotonation at the C-2 position, directed by the amide. Quenching this aryllithium intermediate with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), introduces the first fluorine atom to yield N-pivaloyl-2,3-difluorophenylethylamine.

Second Fluorination (Hypothetical Route): To achieve the 7,8-difluoro substitution pattern on the final isoquinoline (B145761), a different precursor, such as N-pivaloyl-3-fluorophenylethylamine, is used. The pivaloyl DMG directs lithiation to the C-2 position. Subsequent reaction with an electrophilic fluorinating agent introduces the second fluorine atom, resulting in an N-pivaloyl-2,3-difluorophenylethylamine intermediate. However, for the specific 7,8-difluoro target, a more direct route involves starting with a pre-difluorinated precursor.

A more direct and established route for analogous 8-fluoro-dihydroisoquinolines involves the DoM of N-pivaloyl-3-halophenylethylamine. harvard.edugoogle.com In the context of our target, the process would start with a difluorinated phenylethylamine. The key is the regioselective lithiation directed by a suitable DMG. The fluorine atom itself can act as a weak ortho-directing group, but stronger DMGs like amides or carbamates provide superior control. core.ac.uk

The reaction with an electrophilic fluorine source is the critical C-F bond-forming step. beilstein-journals.org Reagents containing a nitrogen-fluorine (N-F) bond are preferred due to their stability and safety compared to elemental fluorine. beilstein-journals.org

Table 1: Reagents for Directed Ortho-Metalation and Electrophilic Fluorination

| Role | Reagent Example | Function |

|---|---|---|

| Substrate | N-pivaloyl-3-fluorophenylethylamine | Aromatic precursor with a directing group |

| Base | sec-Butyllithium (s-BuLi) | Deprotonates the aromatic ring ortho to the DMG |

| Additive | Tetramethylethylenediamine (TMEDA) | Breaks up organolithium aggregates, increasing reactivity |

| Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI) | Electrophilic fluorine source ("F+") |

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to difluorinated aromatic precursors, particularly when the aromatic ring is activated by electron-withdrawing groups. core.ac.uk While classic SNAr is most efficient on electron-deficient arenes, it can be used to prepare starting materials like 2,3-difluorobenzaldehyde (B42452) or 2,3-difluorotoluene (B1304731). core.ac.ukcas.cn

A plausible route to the required 2-(2,3-difluorophenyl)ethan-1-amine precursor can begin with a commercially available difluorinated starting material, such as 1,2,3-trifluorobenzene.

Formation of a Benzaldehyde: 1,2-Difluorobenzene can be formylated directly using n-butyllithium and N,N-dimethylformamide (DMF) to produce 2,3-difluorobenzaldehyde. organic-chemistry.org

Chain Elongation: The 2,3-difluorobenzaldehyde can then be converted to the phenylethylamine. A common method is the Henry reaction with nitromethane (B149229) to form a nitrostyrene (B7858105) intermediate, which is subsequently reduced to the desired amine.

Alternative Chain Elongation: Another route involves the conversion of 2,3-difluorotoluene to 2,3-difluorophenylacetic acid, which can then be transformed into the corresponding amide and reduced to the target phenylethylamine. google.com

These methods leverage SNAr to create the initial difluorinated benzene (B151609) core, which is then elaborated through standard functional group interconversions to the necessary phenylethylamine precursor for cyclization.

Cyclization and Ring-Closing Approaches to the Tetrahydroisoquinoline Core

Once the difluorinated phenylethylamine precursor is obtained, the next stage is the intramolecular cyclization to form the bicyclic tetrahydroisoquinoline ring system. Two classical and highly effective methods are the Bischler–Napieralski and Pictet–Spengler reactions.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. youtube.comchemicalbook.com This intramolecular electrophilic aromatic substitution involves the cyclization of an N-acylated phenylethylamine.

The process involves two main steps:

Amide Formation: The precursor, 2-(2,3-difluorophenyl)ethan-1-amine, is first acylated, for example, with acetyl chloride or acetic anhydride, to form the corresponding N-acetyl-2-(2,3-difluorophenyl)ethan-1-amine.

Cyclization: This amide is then treated with a strong dehydrating agent, which also acts as a Lewis acid catalyst. youtube.com The electron-rich aromatic ring attacks the activated amide-derived electrophile, leading to ring closure. The presence of two electron-withdrawing fluorine atoms can deactivate the ring, potentially requiring harsher reaction conditions (e.g., higher temperatures or stronger acids) for efficient cyclization. The reaction yields 7,8-difluoro-1-methyl-3,4-dihydroisoquinoline.

Table 2: Common Reagents for the Bischler-Napieralski Reaction

| Reagent | Formula | Role |

|---|---|---|

| Phosphorus oxychloride | POCl₃ | Dehydrating agent and Lewis acid catalyst |

| Phosphorus pentoxide | P₂O₅ | Strong dehydrating agent, often used with POCl₃ |

| Polyphosphoric acid | PPA | Acid catalyst and dehydrating medium |

The Pictet-Spengler reaction offers a more direct route to the 1,2,3,4-tetrahydroisoquinoline (B50084) core. organic-chemistry.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. cas.cn

For the synthesis of 7,8-difluoro-1,2,3,4-tetrahydroisoquinoline, the 2-(2,3-difluorophenyl)ethan-1-amine precursor is reacted with formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde). The reaction proceeds through the formation of an intermediate iminium ion, which is a sufficiently strong electrophile to be attacked by the difluorinated aromatic ring. cas.cn

A significant advantage of the Pictet-Spengler reaction is that it directly yields the fully saturated tetrahydroisoquinoline ring system, bypassing the need for a separate reduction step that is required after a Bischler-Napieralski cyclization. However, similar to the Bischler-Napieralski reaction, the deactivating effect of the fluorine atoms may necessitate strong acid catalysis and elevated temperatures. cas.cn

Reduction Chemistry for Dihydroisoquinoline to Tetrahydroisoquinoline Transformation

When the synthetic route proceeds via the Bischler-Napieralski reaction, the resulting 7,8-difluoro-3,4-dihydroisoquinoline contains an imine (C=N) double bond that must be reduced to afford the final tetrahydroisoquinoline.

This reduction is typically accomplished using a hydride-based reducing agent. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its selectivity, mild reaction conditions, and ease of handling. The reaction involves the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbon of the imine bond.

The process is generally high-yielding and can be performed in alcoholic solvents such as methanol (B129727) or ethanol (B145695) at room temperature. Following the reduction, an aqueous workup quenches any remaining reagent and protonates the resulting nitrogen anion to give the final this compound product.

Table 3: Common Reducing Agents for Dihydroisoquinolines

| Reagent | Formula | Typical Conditions |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol or Ethanol, 0 °C to room temperature |

| Lithium Aluminum Hydride | LiAlH₄ | THF or Diethyl ether; more powerful, less selective |

Difluoroalkylation and Hydrodifluoromethylation at Strategic Positions

The introduction of fluorinated alkyl groups, such as the difluoromethyl (CHF2) or difluoroalkyl moieties, at strategic positions of the tetrahydroisoquinoline core can profoundly modulate its physicochemical and pharmacological properties. The C1 position, being adjacent to the nitrogen atom, is a primary target for such modifications due to its inherent reactivity.

Oxidative Difluoromethylation: An efficient method for C1-difluoromethylation of tetrahydroisoquinolines has been developed utilizing (difluoro(phenylthio)methyl)trimethylsilane (B1248937) (TMSCF2SPh) as the difluoromethylating agent. nih.govelsevierpure.com This process is facilitated by an oxidant, such as 2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (TEMPO+BF4-), to generate a reactive iminium ion intermediate. nih.govelsevierpure.com The subsequent nucleophilic attack by the difluoromethyl anion equivalent yields the C1-difluoro(phenylsulfanyl)methylated tetrahydroisoquinoline adducts in good yields. nih.govelsevierpure.com These adducts serve as versatile precursors for further synthetic transformations. nih.govelsevierpure.com

Electrochemical C(sp³)–H Difluoroalkylation: A transition-metal- and chemical-oxidant-free approach for the C(sp³)–H difluoroalkylation at the C1 position has been achieved through electrochemical oxidation coupled with organozinc alkylation. rsc.orgrsc.org This one-pot process involves the electrochemical generation of an N-acyliminium ion intermediate from the parent N-substituted THIQ. This intermediate is then trapped by an organozinc reagent, derived from ethyl bromodifluoroacetate, to introduce a carbonylated difluoromethylene group at the C1 position. rsc.orgrsc.org The method demonstrates good to high yields across a range of N-aryl and N-benzyl substituted THIQs. rsc.org

| Method | Reagents & Conditions | Position | Yield |

| Oxidative Difluoromethylation | TMSCF2SPh, TEMPO+BF4- | C1 | Good |

| Electrochemical Difluoroalkylation | Electrochemical oxidation, Organozinc reagent (from BrCF2CO2Et), Et4NBr, CF3CH2OH, MeCN | C1 | Good to High |

Post-Cyclization Functionalization and Derivatization Strategies

Once the core 7,8-difluoro-THIQ structure is assembled, its further derivatization is crucial for developing analogues with diverse functionalities. Post-cyclization strategies allow for the modification of both the nitrogen atom and the carbon framework.

The secondary amine of the 7,8-difluoro-THIQ scaffold is a readily available site for functionalization. Standard N-alkylation and N-acylation reactions can be employed to introduce a wide variety of substituents.

N-Alkylation: This can be achieved by reacting the THIQ with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine. Reductive amination, using aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride, is another effective method for introducing N-alkyl groups. nih.gov

N-Acylation: The reaction of the THIQ with acyl chlorides or anhydrides, typically in the presence of a base or in a biphasic Schotten-Baumann condition, affords the corresponding N-amides. This reaction is often used to install protecting groups (e.g., acetyl, benzoyl, or Boc groups) or to introduce specific functionalities. researchgate.net

Direct functionalization of C-H bonds represents a highly atom-economical approach to derivatization, avoiding the need for pre-functionalized substrates. For tetrahydroisoquinolines, the C(sp³)-H bond at the C1 position is particularly susceptible to oxidative functionalization.

A metal-free oxidative method employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to generate a stable N-acyliminium ion from N-protected THIQs. nih.gov This electrophilic intermediate can then be trapped by a range of nucleophiles, including organozinc reagents for difluoroalkylation as previously described. rsc.orgrsc.orgnih.gov This strategy allows for the direct introduction of difluoroalkyl groups at the C1 position under mild conditions. The reaction is compatible with various N-acyl and N-sulfonyl protecting groups. nih.gov

| Reaction | Reagents | Key Intermediate | Product Type |

| C(sp³)-H Difluoroalkylation | N-Protected THIQ, DDQ or Electrochemical Oxidation, Difluoroalkyl Nucleophile | N-Acyliminium Ion | C1-Difluoroalkylated THIQ |

While the fluorine atoms at C7 and C8 present a unique substitution pattern, the principles of transition-metal-catalyzed cross-coupling can be applied to functionalize the aromatic ring of the THIQ core, although direct application to the 7,8-difluoro system may require specific conditions. For instance, Suzuki coupling reactions are commonly used to form C-C bonds between an aryl halide or triflate and an organoboron compound. A related compound, 8-fluoro-3,4-dihydroisoquinoline (B12937770), serves as a versatile substrate where the fluorine can be displaced by an amine via nucleophilic aromatic substitution, with the resulting aminodihydroisoquinoline then undergoing addition of organolithium reagents to the C1 position to create 1,8-disubstituted THIQs. mdpi.comresearchgate.netnih.gov This suggests that while direct Suzuki coupling at the fluorinated positions might be challenging, functionalization at other positions or modification of the fluoro groups could be a viable strategy.

Asymmetric Synthesis and Chiral Resolution of 7,8-Difluoro-THIQ Enantiomers

Many biologically active tetrahydroisoquinolines are chiral, with their activity often residing in a single enantiomer. nih.govmdpi.com Therefore, methods to obtain enantiomerically pure 7,8-difluoro-THIQ are of significant importance.

Asymmetric Synthesis: The direct synthesis of enantiomerically enriched THIQs can be achieved through several catalytic asymmetric methods. mdpi.comrsc.org

Asymmetric Hydrogenation: The asymmetric hydrogenation of a precursor 3,4-dihydroisoquinoline (B110456) (a C=N double bond) using chiral transition-metal catalysts (e.g., complexes of Iridium, Rhodium, or Ruthenium with chiral ligands like BINAP) is a powerful strategy to establish the C1 stereocenter with high enantioselectivity. mdpi.comnih.gov

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor (e.g., formic acid, isopropanol) in place of H2 gas, often with chiral Ru or Rh catalysts, to reduce the C=N bond of a dihydroisoquinoline precursor enantioselectively. organic-chemistry.org

1,3-Dipolar Cycloaddition: Chiral primary amine-catalyzed enantioselective [3 + 2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles can construct complex chiral THIQ skeletons with high diastereoselectivity and enantioselectivity. nih.gov

Chiral Resolution: When an asymmetric synthesis is not employed, a racemic mixture of 7,8-difluoro-THIQ can be separated into its constituent enantiomers through chiral resolution. wikipedia.orglibretexts.org

Diastereomeric Salt Formation: This classical method involves reacting the racemic THIQ base with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orglibretexts.org The resulting products are a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. wikipedia.orgnih.gov After separation, the chiral resolving agent is removed by treatment with a base to yield the pure enantiomers of the THIQ. libretexts.org

| Common Chiral Resolving Agents for Amines |

| (+)-Tartaric acid |

| (-)-Tartaric acid |

| (+)-Camphorsulfonic acid |

| (-)-Camphorsulfonic acid |

| (S)-Mandelic acid |

Chemical Reactivity and Mechanistic Investigations of 7,8 Difluoro 1,2,3,4 Tetrahydroisoquinoline

Influence of Vicinal Fluorine Atoms on Aromatic and Aliphatic Reactivity

The presence of two adjacent fluorine atoms at the C7 and C8 positions of the tetrahydroisoquinoline ring system creates a unique electronic and steric environment that significantly impacts the reactivity of both the aromatic and the adjacent heterocyclic ring. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect, which is amplified by the presence of two vicinal C-F bonds. This effect substantially reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more activated towards nucleophilic aromatic substitution. nih.govmasterorganicchemistry.com

Furthermore, the vicinal difluoro motif is known to influence molecular conformation. Due to a combination of hyperconjugative and dipolar interactions, alkyl chains containing a 1,2-difluoro moiety often favor a gauche conformation between the two C-F bonds. nih.govnih.gov In the rigid, fused ring system of 7,8-difluoro-THIQ, this translates to specific stereoelectronic effects that can control the approach of reagents and stabilize transition states. The fluorine atoms can also alter the reactivity of the adjacent aliphatic ring. For instance, the acidity of the benzylic C1-H bond may be influenced by the inductive withdrawal of the fluorine atoms, potentially affecting reactions at this position. The basicity of the nitrogen atom is also expected to be reduced due to the electron-withdrawing nature of the fluorinated aromatic ring. nih.govchim.it

Electronic Effects (Inductive and Resonance) of Fluorine on the THIQ Core

The reactivity of the 7,8-difluoro-THIQ core is dominated by the electronic properties of the fluorine substituents. These effects can be broken down into two main components:

Inductive Effect (-I): As the most electronegative element, fluorine exerts a very strong electron-withdrawing effect through the sigma (σ) bond framework. nih.gov In 7,8-difluoro-THIQ, the vector sum of the two C-F bond dipoles results in a significant decrease in electron density across the entire aromatic ring. This inductive deactivation is the primary reason for the ring's poor reactivity towards electrophiles.

These combined electronic effects render the aromatic ring of 7,8-difluoro-THIQ electron-deficient, which is the key determinant for the types of reactions it will undergo.

Stereoelectronic Control in Reaction Pathways

Stereoelectronic effects, which relate to the influence of orbital overlap on molecular conformation and reactivity, are particularly important in fluorinated molecules. In the 7,8-difluoro-THIQ system, these effects can manifest in several ways:

Conformational Preference: The incorporation of fluorine can influence the puckering of the saturated nitrogen heterocycle. beilstein-journals.orgnih.gov Specific alignments of the C-F bonds with adjacent C-H or C-C bonds can lead to stabilizing hyperconjugative interactions (e.g., σC-H → σ*C-F), favoring certain conformations of the ring over others. This conformational locking can, in turn, create a more defined steric environment, influencing the facial selectivity of reactions on the heterocyclic ring.

Transition State Stabilization: The alignment of the highly polarized C-F bonds can stabilize or destabilize developing charges in a reaction's transition state. For example, in reactions involving the formation of a carbocation at the C1 position, the orientation of the C8-F bond's dipole could significantly influence the energy of the transition state.

Nucleophilic Attack Trajectory: During nucleophilic aromatic substitution, the stereoelectronics of the ring system can guide the incoming nucleophile. The orbitals of the electron-deficient π-system, perturbed by the fluorine atoms, will dictate the most favorable angle of approach for the nucleophile to form the intermediate Meisenheimer complex.

Electrophilic and Nucleophilic Substitution Reactions on the Fluorinated Aromatic Ring

The dual fluorine substitution pattern creates a strong bias in the aromatic substitution reactions of the THIQ core.

Electrophilic Aromatic Substitution (EAS): Due to the profound deactivation of the aromatic ring by the two strongly electron-withdrawing fluorine atoms, electrophilic aromatic substitution is highly disfavored. nih.gov Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which require an electron-rich aromatic ring, are unlikely to proceed under standard conditions. masterorganicchemistry.com Even for a single fluorine substituent, which is considered deactivating, EAS reactivity is significantly reduced compared to benzene (B151609). acs.org The presence of a second vicinal fluorine atom further exacerbates this deactivation.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution. masterorganicchemistry.com Strong nucleophiles can displace one of the fluorine atoms, which act as good leaving groups in SNAr reactions. The reaction proceeds via a stabilized carbanionic Meisenheimer intermediate. Based on analogous reactions with mono-fluorinated isoquinolines, it is expected that strong nucleophiles like amines (e.g., morpholine, pyrrolidine) or alkoxides would readily react. mdpi.com Regioselectivity would be a key consideration, with substitution potentially favoring the C8 position due to steric hindrance from the aliphatic ring at C7, although electronic factors could also play a significant role.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions This table is based on expected reactivity derived from analogous fluorinated aromatic systems.

| Nucleophile | Reagent | Typical Conditions | Potential Product(s) |

|---|---|---|---|

| Amine | Morpholine | Heat (e.g., 80-100 °C), sealed tube or microwave | 8-Morpholino-7-fluoro-1,2,3,4-tetrahydroisoquinoline |

| Amine | Pyrrolidine | Heat (e.g., 80-100 °C), sealed tube or microwave | 8-(Pyrrolidin-1-yl)-7-fluoro-1,2,3,4-tetrahydroisoquinoline |

| Alkoxide | Sodium Methoxide (NaOMe) | DMF or DMSO, Heat | 8-Methoxy-7-fluoro-1,2,3,4-tetrahydroisoquinoline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | DMF, Heat | 8-(Phenylthio)-7-fluoro-1,2,3,4-tetrahydroisoquinoline |

Transformations of the Saturated Nitrogen Heterocycle

The saturated heterocyclic portion of 7,8-difluoro-THIQ can undergo several transformations characteristic of secondary amines and tetrahydroisoquinolines, although the reaction kinetics may be influenced by the electronic effects of the fluorinated ring.

N-Alkylation and N-Acylation: The secondary amine nitrogen is nucleophilic and can be readily functionalized. Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base will yield the corresponding N-alkylated tertiary amines. Similarly, treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) will produce N-acyl derivatives. The reduced basicity of the nitrogen, due to the electron-withdrawing fluorophenyl group, might necessitate slightly stronger conditions compared to non-fluorinated THIQ.

Oxidation: The C1 position, being benzylic and alpha to the nitrogen, is susceptible to oxidation. Oxidative C-H functionalization can lead to the formation of 3,4-dihydroisoquinolinium ions or, with further oxidation, the corresponding lactam (an isoquinolone).

Pictet-Spengler Reaction Analogs: While the core is already formed, derivatization at C1 can be achieved through reactions that parallel the Pictet-Spengler cyclization, such as the addition of various nucleophiles to an N-acylimminium ion intermediate generated in situ.

Metalation Chemistry and Subsequent Trapping Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. Fluorine is known to be an effective, albeit weak, DMG. unblog.frresearchgate.net

In 7,8-difluoro-THIQ, the fluorine at C7 could direct lithiation to the C6 position. The nitrogen atom of the THIQ ring, particularly if protected with a suitable group like a carbamate, can also act as a powerful DMG, potentially reinforcing this regioselectivity or directing to C1. However, given the acidity of the C-H bond ortho to a fluorine, direct lithiation at C6 is a highly probable pathway when using a strong base like n-butyllithium or s-butyllithium. The resulting aryllithium intermediate is a potent nucleophile that can be "trapped" with a wide variety of electrophiles to introduce new functional groups at the C6 position with high regiocontrol.

Table 2: Plausible Directed ortho-Metalation and Trapping Reactions at C6 This table outlines hypothetical reactions based on established DoM chemistry.

| Step 1: Base | Step 2: Electrophile (E+) | Functional Group Introduced at C6 | Resulting Compound Structure |

|---|---|---|---|

| s-BuLi / TMEDA | Iodine (I₂) | -I | 6-Iodo-7,8-difluoro-1,2,3,4-tetrahydroisoquinoline |

| s-BuLi / TMEDA | N,N-Dimethylformamide (DMF) | -CHO (aldehyde) | 7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde |

| s-BuLi / TMEDA | Carbon Dioxide (CO₂) | -COOH (carboxylic acid) | This compound-6-carboxylic acid |

| s-BuLi / TMEDA | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | 6-(Trimethylsilyl)-7,8-difluoro-1,2,3,4-tetrahydroisoquinoline |

| s-BuLi / TMEDA | Methyl Iodide (CH₃I) | -CH₃ | 6-Methyl-7,8-difluoro-1,2,3,4-tetrahydroisoquinoline |

Advanced Spectroscopic and Structural Elucidation of 7,8 Difluoro 1,2,3,4 Tetrahydroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D techniques, would be required for a complete structural assignment.

¹H NMR for Proton Environment Analysis

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic and aliphatic protons.

Aromatic Region: The two aromatic protons (at C-5 and C-6) would appear in the downfield region (typically δ 6.5-8.0 ppm). Due to fluorine substitution at C-7 and C-8, these protons would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at C-6 would likely be a doublet of doublets due to coupling with the C-5 proton and the C-7 fluorine. The C-5 proton's signal would be further split by the C-6 proton and potentially a longer-range coupling to the C-8 fluorine.

Aliphatic Region: The tetrahydroisoquinoline ring contains three sets of methylene protons (C-1, C-3, C-4) and one N-H proton.

The protons at C-1, C-3, and C-4 would resonate in the upfield region. Typically, the C-1 protons appear as a singlet or a multiplet around δ 4.0 ppm, while the C-3 and C-4 protons, being adjacent, would appear as triplets or more complex multiplets around δ 3.0-3.5 ppm.

The N-H proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.

Expected ¹H NMR Data (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-5 | ~7.0-7.2 | ddd |

| H-6 | ~6.9-7.1 | ddd |

| H-1 (CH₂) | ~4.0-4.2 | s or m |

| H-3 (CH₂) | ~3.1-3.3 | t or m |

| H-4 (CH₂) | ~2.8-3.0 | t or m |

¹³C NMR for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum provides information about the carbon framework. The presence of fluorine atoms significantly influences the chemical shifts of the carbons they are attached to and adjacent carbons, through C-F coupling.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons directly bonded to fluorine (C-7 and C-8) would appear as doublets with large one-bond C-F coupling constants (¹JCF). The chemical shifts of these carbons would be significantly downfield. Other aromatic carbons would also show smaller couplings to the fluorine atoms.

Aliphatic Carbons: Three signals are expected for the aliphatic carbons (C-1, C-3, C-4), with chemical shifts typical for saturated heterocyclic systems.

Expected ¹³C NMR Data (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-1 | ~45-50 | - |

| C-3 | ~40-45 | - |

| C-4 | ~25-30 | - |

| C-4a | ~120-125 | d or t |

| C-5 | ~115-120 | d |

| C-6 | ~118-123 | d |

| C-7 | ~148-152 | d, Large ¹JCF |

| C-8 | ~148-152 | d, Large ¹JCF |

¹⁹F NMR for Fluorine Chemical Environments and Coupling Interactions

¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms. For this molecule, two distinct signals would be expected for F-7 and F-8, as they are in different chemical environments. These signals would appear as multiplets due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling), providing crucial information about the substitution pattern on the aromatic ring.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While specific 2D NMR data is unavailable, these techniques would be essential for unambiguous assignment.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, for instance, confirming the connectivity between the protons at C-3 and C-4.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals for the CH and CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular structure. For example, correlations from the C-1 protons to the aromatic carbons C-8a and C-8 would confirm their position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is important for confirming stereochemistry and spatial relationships within the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and formula of a compound. The molecular formula for this compound is C₉H₉F₂N.

High-Resolution Mass Spectrometry (HRMS): Techniques like HRMS with a DART source would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous confirmation of the elemental composition. The predicted exact mass for the protonated molecule [M+H]⁺ is 170.07759 Da uni.lu.

Fragmentation Pathways: In a typical electron ionization (EI) mass spectrum, the tetrahydroisoquinoline core undergoes characteristic fragmentation. A common pathway is the retro-Diels-Alder (RDA) reaction or cleavage alpha to the nitrogen atom. The primary fragment would likely result from the loss of a hydrogen atom to form a stable iminium ion. Subsequent fragmentation could involve the loss of small molecules from the aliphatic ring. The presence of the difluorinated benzene (B151609) ring would lead to characteristic aromatic fragments.

Predicted HRMS Data

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₉H₉F₂N⁺ | 169.06976 |

| [M+H]⁺ | C₉H₁₀F₂N⁺ | 170.07759 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies.

N-H Stretch: A characteristic absorption band for the secondary amine (N-H) stretch is expected in the region of 3300-3500 cm⁻¹. This peak is often broad.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups would be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations typically result in several bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100-1300 cm⁻¹.

N-H Bend: The N-H bending vibration usually appears around 1500-1650 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| C=C | Aromatic Stretch | 1450-1600 |

| C-F | Stretch | 1100-1300 |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Preferences

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and its packing within the crystal lattice.

While specific crystallographic data for this compound is not prominently available in the reviewed literature, analysis of the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084), and its derivatives provides a strong basis for predicting its structural characteristics. nih.goviucr.orgnih.gov The tetrahydroisoquinoline scaffold is not planar; the saturated six-membered heterocyclic ring typically adopts a more stable, low-energy conformation to minimize steric and torsional strain. clockss.orgfiveable.me

Studies on related structures, such as the 1,2,3,4-tetrahydroisoquinolin-2-ium cation, reveal that the dihydropyridine ring adopts a conformation described as a left-handed axially chiral form. iucr.org In this conformation, the ring puckers, with some atoms deviating significantly from a mean plane. For instance, in one analysis of a 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinoline, the nitrogen (N1) and a carbon atom (C8) were found to deviate from the approximate plane of the other four ring atoms. mdpi.com This puckering is a characteristic feature of the tetrahydroisoquinoline ring system.

To illustrate the type of data obtained from an X-ray crystallographic study, the following table presents representative structural parameters based on the analysis of the closely related 1,2,3,4-tetrahydroisoquinolin-2-ium cation. iucr.org

Illustrative Crystallographic Data for a Tetrahydroisoquinoline Moiety

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 6.78 |

| b (Å) | 9.55 |

| c (Å) | 18.01 |

| Selected Torsion Angle | |

| C4—C3—N2—C1 (°) | -65.8 |

Note: Data is illustrative and based on a related structure to demonstrate the parameters obtained from X-ray crystallography.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for assigning the absolute configuration of enantiomers. hebmu.edu.cnkud.ac.inmgcub.ac.in

It is crucial to note that the parent compound, this compound, is achiral as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it will not exhibit any optical activity and is CD/ORD silent. However, these techniques become critically important for chiral derivatives of this scaffold, particularly for 1-substituted-1,2,3,4-tetrahydroisoquinolines, which are a large and important class of natural products and pharmacologically active molecules. nih.govnih.govnih.govrsc.org The introduction of a substituent at the C1 position creates a chiral center, leading to a pair of enantiomers.

Optical Rotatory Dispersion (ORD) measures the variation of a compound's optical rotation as a function of the wavelength of light. kud.ac.in As the wavelength approaches an electronic absorption band of the chromophore, the rotation changes dramatically. This phenomenon is known as the Cotton effect. A positive Cotton effect shows an initial increase in rotation to a peak, followed by a sharp decrease to a trough, while a negative Cotton effect shows the opposite pattern. pg.edu.pl The sign of the Cotton effect is directly related to the stereochemistry of the molecule.

Circular Dichroism (CD) is the measurement of the differential absorption of left- and right-circularly polarized light (Δε = εL - εR). mgcub.ac.in A CD spectrum plots this difference in molar absorptivity (Δε) against wavelength. A chiral molecule will absorb one circularly polarized component more than the other at specific wavelengths corresponding to its chromophoric groups, resulting in positive or negative CD bands. pg.edu.pl Enantiomers produce CD spectra that are mirror images of each other. jasco-global.com

The absolute configuration of a chiral 1-substituted-7,8-difluoro-1,2,3,4-tetrahydroisoquinoline could be determined by comparing its experimental CD spectrum with the theoretically calculated spectrum for one of the enantiomers (e.g., the (S)-enantiomer). A match between the experimental and calculated spectra would confirm the absolute configuration. This combination of experimental measurement and theoretical calculation is a powerful, non-destructive method for stereochemical assignment. hebmu.edu.cn

The following table provides a hypothetical example of CD spectral data for a chiral 1-substituted tetrahydroisoquinoline derivative, illustrating the nature of the data obtained.

Illustrative Circular Dichroism Data for a Chiral Tetrahydroisoquinoline Derivative

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Cotton Effect Sign |

|---|---|---|

| 285 | +1.8 | Positive |

| 240 | -3.5 | Negative |

| 215 | +5.2 | Positive |

Note: This data is hypothetical and serves to illustrate the output of a Circular Dichroism experiment for a chiral derivative.

Theoretical and Computational Chemistry of 7,8 Difluoro 1,2,3,4 Tetrahydroisoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of molecules at the electronic level.

DFT calculations are employed to model the electronic structure of 7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline. The introduction of two highly electronegative fluorine atoms at the C7 and C8 positions of the benzene (B151609) ring is predicted to have a significant impact. These fluorine atoms act as strong electron-withdrawing groups, which would lower the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

This modification of the electronic landscape directly influences the molecule's charge distribution. A significant polarization is expected, with a buildup of negative charge around the fluorine atoms and a corresponding increase in positive charge on the adjacent carbon atoms and the aromatic ring. Molecular electrostatic potential (MEP) maps, generated from these calculations, would visualize these charge distributions, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The areas around the fluorine atoms would be strongly negative, while the N-H group's hydrogen would be a site of positive potential, indicating its role as a hydrogen bond donor.

The 1,2,3,4-tetrahydroisoquinoline (B50084) core is not planar due to the saturated heterocyclic ring. Computational energy minimization and conformational analysis are crucial for identifying the most stable three-dimensional structures. For the parent THIQ, studies have shown that the molecule adopts twisted conformations, with the nitrogen-containing ring puckered. researchgate.net The two most stable conformers are typically a twisted form with the N-H hydrogen in an axial position (TA) and another with it in an equatorial position (TE). researchgate.net The energy difference between these conformers is generally very small. researchgate.net

For this compound, a similar conformational landscape is expected. The fluorine substitutions on the rigid benzene ring are unlikely to alter the fundamental puckering of the adjacent ring. Potential energy surface (PES) scans can be computationally generated to map the energy changes associated with bond rotations and ring inversions, revealing the energy barriers between different conformers and identifying the global minimum energy structure. researchgate.net

Table 1: Calculated Relative Energies of Parent 1,2,3,4-Tetrahydroisoquinoline (THIQ) Conformers Data based on studies of the parent compound, providing a model for the expected conformational behavior of the difluoro derivative.

| Conformer | Description | Relative Energy (cm⁻¹) |

|---|---|---|

| TA | Twisted, with N-H in axial position | 0 (Global Minimum, method-dependent) |

| TE | Twisted, with N-H in equatorial position | ~60 ± 30 |

This interactive table is based on findings for the parent THIQ molecule, where the relative stability of conformers can be method-dependent. researchgate.net

DFT calculations are a powerful method for elucidating reaction mechanisms at a molecular level. For a molecule like this compound, this could involve studying its synthesis, such as the final reduction step from a dihydroisoquinoline precursor, or its metabolic pathways. mdpi.com By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, intermediates, transition states, and products can be located. Characterizing the transition state structure and its associated energy barrier (activation energy) provides critical information about the reaction's feasibility and kinetics.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

While quantum calculations provide a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. arxiv.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can reveal its conformational dynamics in different environments, such as in an aqueous solution. biorxiv.org These simulations show how the molecule transitions between different low-energy conformations and how it interacts with surrounding solvent molecules. The fluorine atoms and the N-H group would be key sites for forming hydrogen bonds with water, and simulations can quantify the strength and lifetime of these interactions. Furthermore, when studying the interaction of the molecule with a biological target, such as a protein, MD simulations can show how the ligand adapts its conformation within the binding pocket and the stability of the resulting complex over time. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters. DFT methods are widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. nih.gov For this compound, predicted ¹⁹F NMR shifts would be particularly important for characterization. The accuracy of these predictions is often improved by calculating them for a Boltzmann-averaged ensemble of the low-energy conformers identified during conformational analysis. The predicted spectra can be compared to experimental data from related compounds, such as the parent THIQ or 8-fluoro-1,2,3,4-tetrahydroisoquinoline, for validation. mdpi.comspectrabase.com

Table 2: Comparison of Experimental ¹³C NMR Chemical Shifts (CDCl₃ Solvent) for Parent THIQ This data serves as a benchmark for validating computationally predicted spectra of derivatives like 7,8-Difluoro-THIQ.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 47.1 |

| C3 | 42.6 |

| C4 | 29.2 |

| C4a | 134.6 |

| C5 | 126.4 |

| C6 | 126.3 |

| C7 | 128.8 |

| C8 | 125.6 |

| C8a | 135.5 |

This interactive table is based on published experimental data for the parent 1,2,3,4-tetrahydroisoquinoline. spectrabase.com

In Silico Screening and Virtual Ligand Design for Potential Biological Target Interactions

The 1,2,3,4-tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. nih.gov Computational techniques like virtual screening and ligand-based design are essential for exploring the potential of derivatives like this compound as therapeutic agents.

In silico screening involves computationally docking a library of molecules into the binding site of a biological target, such as an enzyme or receptor, to predict their binding affinity and orientation. nih.govmdpi.com Studies have used this approach to design THQ-based molecules as potential antagonists for targets like the CD44 receptor, which is implicated in cancer. nih.govresearchgate.net A molecule like this compound could be included in such a virtual screen. The fluorine atoms can be particularly beneficial in ligand design, as they can form favorable interactions like hydrogen bonds or halogen bonds with protein residues, potentially enhancing binding affinity and selectivity. The results of these computational predictions help prioritize which novel compounds should be synthesized and tested experimentally, streamlining the drug discovery process. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2,3,4-tetrahydroisoquinoline (THIQ) |

| 8-Fluoro-1,2,3,4-tetrahydroisoquinoline |

Analysis of Fluorine's Role in Lipophilicity, pKa Modulation, and Molecular Descriptors

The introduction of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. In the case of this compound, the two fluorine atoms on the benzene ring significantly influence its lipophilicity, basicity (pKa), and other key molecular descriptors when compared to the parent compound, 1,2,3,4-tetrahydroisoquinoline.

Lipophilicity:

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The fluorination of an aromatic ring generally leads to an increase in lipophilicity. This is attributed to the fact that the C-F bond is highly polarized, but the fluorine atom itself is not a strong hydrogen bond acceptor, and its introduction can mask the polarity of adjacent C-H bonds.

For this compound, the predicted XlogP value is 1.5, which is slightly higher than the calculated AlogP of 1.33 for the non-fluorinated parent compound, 1,2,3,4-tetrahydroisoquinoline. This suggests that the difluorination at the 7 and 8 positions contributes to a modest increase in the compound's lipophilicity. This enhancement in lipophilicity can potentially lead to improved membrane permeability.

pKa Modulation:

The basicity of the secondary amine in the tetrahydroisoquinoline ring system is a key determinant of its ionization state at physiological pH, which in turn influences its solubility, receptor binding, and cellular uptake. The pKa is a measure of this basicity. The introduction of electron-withdrawing groups, such as fluorine atoms, to the aromatic ring is known to decrease the pKa of a nearby basic center.

Molecular Descriptors:

Other molecular descriptors are also impacted by the presence of the fluorine atoms. The molecular weight is increased from 133.19 g/mol for the parent compound to 169.17 g/mol for the difluorinated analog.

The polar surface area (PSA) is a descriptor used to estimate the cell permeability of a molecule. It is calculated from the surface contributions of polar atoms (typically oxygen and nitrogen). The calculated polar surface area for 1,2,3,4-tetrahydroisoquinoline is 12.03 Ų. While a specific calculated value for this compound is not available, the introduction of fluorine atoms does not directly contribute to the classical calculation of PSA, which focuses on nitrogen and oxygen atoms and their attached hydrogens. Therefore, the PSA is expected to remain largely unchanged.

| Property | 1,2,3,4-Tetrahydroisoquinoline | This compound |

|---|---|---|

| Molecular Formula | C9H11N | C9H9F2N |

| Molecular Weight (g/mol) | 133.19 | 169.17 |

| Calculated logP (AlogP) | 1.33 chemeo.com | - |

| Predicted logP (XlogP) | - | 1.5 |

| Calculated pKa (basic) | 9.07 chemeo.com | Expected to be < 9.07 |

| Polar Surface Area (Ų) | 12.03 chemeo.com | Expected to be similar to parent |

Structure Activity Relationship Sar Studies in Fluoro Substituted Tetrahydroisoquinoline Systems

Electronic and Steric Effects of Fluorine on Receptor/Enzyme Binding (General Principles)

Fluorine's unique properties make it a powerful tool in drug design. It is the most electronegative element, creating a strong carbon-fluorine (C-F) bond that is more stable than a carbon-hydrogen (C-H) bond. This high electronegativity imparts a significant inductive electron-withdrawing effect, which can alter the acidity or basicity of nearby functional groups and influence the electronic environment of the aromatic ring. researchgate.netelsevierpure.com

Despite its powerful electronic influence, fluorine is relatively small, with a van der Waals radius of 1.47 Å, comparable to that of hydrogen (1.20 Å). researchgate.net This allows it to act as a mimic for hydrogen, often causing minimal steric disruption within a receptor or enzyme active site. researchgate.netrsc.org This combination of potent electronic effects and minimal steric hindrance allows for the fine-tuning of a molecule's interaction with its biological target. elsevierpure.comrsc.org For instance, the introduction of fluorine can lead to more favorable electrostatic or hydrophobic interactions, enhancing binding affinity and, consequently, biological activity. rsc.org

Conformational Constraints and Bioisosteric Replacements Enabled by Fluorine

Fluorine's utility extends to its role in conformational control and as a bioisostere—a substituent that retains the essential biological activity of the group it replaces. The substitution of hydrogen with fluorine can influence the preferred conformation of a molecule, which is critical for optimal binding to a biological target. nih.gov

Fluorine is frequently employed as a bioisostere for a hydrogen atom or a hydroxyl group. nih.gov This substitution can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The strength of the C-F bond makes it resistant to cleavage, thereby increasing the drug's half-life and bioavailability. researchgate.net Furthermore, fluorinated groups like the difluoromethyl (CHF₂) or trifluoromethyl (CF₃) moieties can serve as bioisosteres for other functional groups, such as carbonyls or carbinols, offering alternative geometries and electronic profiles while maintaining key interactions. nih.gov

Systematic Investigation of Fluorine Position and Number on Molecular Recognition

While specific SAR data for 7,8-difluoro-1,2,3,4-tetrahydroisoquinoline is not extensively detailed in publicly available literature, the principles of fluorine substitution can be illustrated by examining related analogs. The position and number of fluorine substituents on the THIQ scaffold can dramatically impact biological activity.

For example, in studies of various substituted THIQ analogs, the placement of electron-withdrawing groups like halogens on the benzo ring has been shown to be a critical determinant of potency and selectivity for various targets, including enzymes and receptors. A review of SAR studies on THIQ analogs reveals that modifications at the 5, 6, 7, and 8 positions are crucial for modulating activity.

To illustrate this principle, consider a hypothetical SAR study of fluorinated THIQs as inhibitors of a target enzyme. By systematically synthesizing and testing non-fluorinated, mono-fluorinated, and di-fluorinated analogs, chemists can map the sensitivity of the binding pocket to fluorine substitution.

| Compound | Substitution Pattern | Enzyme Inhibition (IC₅₀, nM) | Relative Potency |

|---|---|---|---|

| Analog 1 | Unsubstituted THIQ | 1500 | 1x (Baseline) |

| Analog 2 | 7-Fluoro-THIQ | 750 | 2x |

| Analog 3 | 8-Fluoro-THIQ | 1200 | 1.25x |

| Analog 4 | 6-Fluoro-THIQ | 1600 | 0.94x |

| Analog 5 | 6,7-Difluoro-THIQ | 450 | 3.3x |

| Analog 6 | 7,8-Difluoro-THIQ | 250 | 6x |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the principles of SAR.

In this illustrative data, the 7-fluoro substitution (Analog 2) improves potency over the unsubstituted parent compound, while the 8-fluoro substitution has a less pronounced effect. The introduction of a second fluorine atom, particularly in the 7,8-difluoro pattern (Analog 6), results in a significant, synergistic increase in potency. This suggests that the enzyme's active site has specific pockets or residues that can engage in favorable interactions with fluorine at these positions, potentially through electrostatic or hydrophobic contacts.

Rational Design Principles for Modulating Selectivity toward Specific Biological Targets

Rational drug design aims to intentionally place substituents to optimize interactions with a desired target while minimizing interactions with off-targets, thereby improving selectivity and reducing side effects. Fluorine is a key tool in this process. Its electron-withdrawing nature can alter the pKa of a molecule, which can be crucial for achieving selectivity. For example, changing the basicity of the nitrogen atom in the THIQ ring can dictate its binding preference for different receptor subtypes.

Furthermore, computational tools can be used to predict favorable sites for fluorine substitution. Algorithms can calculate "fluorophilic" sites within a protein's binding pocket, identifying locations where a C-F bond could engage in favorable orthogonal multipolar interactions with backbone carbonyls, significantly enhancing binding affinity. nuph.edu.uanih.gov By understanding the topology and electronic landscape of different target active sites, medicinal chemists can rationally place fluorine atoms on the THIQ scaffold to favor binding to one target over another.

Influence of Fluorination on Intramolecular Interactions (e.g., hydrogen bonding, halogen bonding)

The presence of fluorine can significantly influence a molecule's internal, or intramolecular, interactions. While organically bound fluorine is a weak acceptor of traditional hydrogen bonds, it can participate in less common but significant interactions. mdpi.com For example, intramolecular C-F···H-N or C-F···H-O hydrogen bonds can occur, influencing the molecule's conformation and locking it into a more bioactive shape.

Fluorine can also, under specific circumstances where it is bonded to a strong electron-withdrawing group, act as a halogen bond donor. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species. More commonly in drug design, the electron-withdrawing effect of fluorine can strengthen the hydrogen-bond-donating capacity of an adjacent N-H or O-H group, thereby enhancing its interaction with a receptor. In the case of this compound, the two fluorine atoms can influence the conformation of the THIQ ring system and alter the hydrogen bonding potential of the secondary amine, which can be critical for molecular recognition.

Molecular Mechanisms of Biological Target Engagement by 7,8 Difluoro Tetrahydroisoquinolines

Investigation of Enzyme Inhibition Mechanisms (e.g., Phenylethanolamine N-Methyltransferase, PNMT)

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is a foundational scaffold for potent inhibitors of Phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine (B1679862) to epinephrine. nih.gov Research into analogs suggests that 7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline likely acts as a competitive inhibitor with respect to the norepinephrine substrate. The THIQ structure mimics the phenylethanolamine portion of the natural substrate, allowing it to bind to the active site.

Electron-withdrawing groups on the aromatic ring of the THIQ nucleus are known to enhance inhibitory potency. nih.gov The fluorine atoms at the 7 and 8 positions, being highly electronegative, are expected to increase the affinity of the compound for the PNMT active site. Studies on the closely related compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, have shown it to be a potent PNMT inhibitor. Kinetic studies of related analogs indicate they are competitive with the substrate phenylethanolamine.

| Compound | PNMT Ki (µM) | Reference |

|---|---|---|

| 1,2,3,4-tetrahydroisoquinoline (THIQ) | 9.7 | nih.gov |

| 3-Hydroxymethyl-THIQ | 1.1 | nih.gov |

| 3-Methyl-THIQ | 2.1 | nih.gov |

| 7-Aminosulfonyl-3-hydroxymethyl-THIQ | 0.34 | nih.gov |

| (S)-(-)-7-Aminosulfonyl-THIQ (SK&F 29661) | 0.55 | nih.gov |

Receptor Agonism and Antagonism at the Molecular Level (e.g., Peroxisome Proliferator-Activated Receptor γ, PPARγ, α2-adrenoceptor)

Peroxisome Proliferator-Activated Receptor γ (PPARγ): While various complex, multi-substituted tetrahydroisoquinoline derivatives have been developed as potent and selective PPARγ agonists, there is no specific published data indicating that the simpler this compound engages with this nuclear receptor. nih.govnih.gov The known PPARγ-activating THIQ derivatives possess large, specifically designed substituents at the N-2 and C-7 positions that are crucial for binding to the receptor's large ligand-binding pocket. nih.govresearchgate.net The 7,8-difluoro analog lacks these extensive modifications, making significant interaction with PPARγ unlikely.

α2-adrenoceptor: A significant challenge in the development of PNMT inhibitors based on the THIQ scaffold is their frequent cross-reactivity with α2-adrenoceptors. acs.org This off-target affinity has complicated the use of such inhibitors in defining the central nervous system roles of epinephrine. acs.org The unsubstituted THIQ nucleus itself displays a high affinity for the α2-adrenoceptor. nih.gov

Research has shown that the introduction of hydrophilic, electron-withdrawing substituents at the 7-position of the THIQ ring can reduce binding affinity for the α2-adrenoceptor, thereby increasing selectivity for PNMT. nih.govacs.org For instance, the addition of a 7-aminosulfonyl group significantly decreases α2-adrenoceptor affinity. nih.gov Given that the 7- and 8-fluoro substituents are electron-withdrawing, they may influence α2-adrenoceptor affinity, though the precise effect (agonism vs. antagonism) and potency for this compound have not been specifically reported.

| Compound | α2-adrenoceptor Ki (µM) | Selectivity (α2 Ki / PNMT Ki) | Reference |

|---|---|---|---|

| 1,2,3,4-tetrahydroisoquinoline (THIQ) | 0.35 | 0.036 | nih.gov |

| 3-Hydroxymethyl-THIQ | 6.6 | 6.0 | nih.gov |

| 3-Methyl-THIQ | 0.76 | 0.36 | nih.gov |

| 7-Aminosulfonyl-3-hydroxymethyl-THIQ | 1400 | 4100 | nih.gov |

| (S)-(-)-7-Aminosulfonyl-THIQ (SK&F 29661) | 100 | 180 | nih.gov |

Protein-Ligand Interaction Modes: Detailed Analysis of Binding Pockets and Key Residues

Structural analyses of PNMT and docking studies with THIQ-based inhibitors reveal key features of the enzyme's active site. nih.govanl.gov The THIQ scaffold binds in the region typically occupied by the substrate, norepinephrine. nih.govanl.gov The binding pocket for the aromatic ring of the inhibitor contains a hydrophilic region, particularly off the C7 position of the bound THIQ molecule. nih.govacs.org This suggests that substituents capable of hydrogen bonding, such as a hydroxyl group, are favored at this position. nih.gov The area around this hydrophilic pocket is surrounded by larger lipophilic regions. nih.gov

Docking studies of more complex THIQ inhibitors have identified hydrophobic interactions with residues such as Val53, Met258, Val269, and Val272 in the PNMT active site. nih.gov For this compound, the fluorine atoms would occupy the aromatic ring binding region. While fluorine is not a classical hydrogen bond donor, it can participate in other favorable interactions within a protein binding pocket. The precise orientation and key residue interactions for this specific difluoro-analog have not been elucidated.

Regarding PPARγ, computational docking of known complex THIQ partial agonists shows that the acidic headgroup typically forms hydrogen bonds with key residues in the ligand-binding domain, such as Ser289, His323, His449, and Tyr473, a canonical binding mode for PPARγ activators. researchgate.net However, as this compound lacks these necessary functional groups, it is not expected to engage with the PPARγ binding pocket in this manner.

Modulatory Effects on Protein-Protein Interactions

There is no available scientific literature detailing any modulatory effects of this compound on protein-protein interactions. Such effects are typically downstream consequences of initial ligand-target engagement. For instance, PPARγ agonists modulate protein-protein interactions by causing an exchange of co-repressor proteins for co-activator proteins at the receptor's activation function-2 (AF-2) domain. Without evidence of primary target binding, no specific effects on protein-protein interactions can be described for this compound.

Influence of Fluorine on Ligand-Target Kinetics (e.g., on-rate, off-rate)

Specific kinetic data, such as association (on-rate, k_on) and dissociation (off-rate, k_off) constants, for the binding of this compound to any biological target are not available in the published literature. However, the introduction of fluorine into a ligand can have profound, though not always predictable, effects on binding thermodynamics and kinetics. researchgate.net

The substitution of hydrogen with fluorine alters the electronic properties of the aromatic ring, which can influence interactions with the target protein. The strong carbon-fluorine (C-F) bond can increase metabolic stability, potentially prolonging the duration of target engagement. nih.gov Fluorine can also alter the acidity (pKa) of nearby functional groups and induce conformational changes in the ligand, which can in turn affect how quickly a ligand binds to its target and how long it remains bound. nih.gov A higher degree of fluorination does not necessarily lead to higher affinity or more favorable kinetics. researchgate.net Without experimental data, the precise impact of the 7,8-difluoro substitution pattern on the binding kinetics of the tetrahydroisoquinoline scaffold remains speculative.

Application of 7,8 Difluoro 1,2,3,4 Tetrahydroisoquinoline in Chemical Synthesis and Materials Science

A Chiral Building Block in the Synthesis of Complex Natural Products and Pharmaceuticals

The 7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline moiety serves as a crucial chiral building block in the asymmetric synthesis of intricate natural products and new pharmaceutical agents. The strategic placement of fluorine atoms on the aromatic ring can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov The tetrahydroisoquinoline core is a prevalent scaffold in a vast number of bioactive natural products and clinically used drugs. nih.govmedchemexpress.com

The synthesis of optically active tetrahydroisoquinolines is of great interest due to the diverse biological activities exhibited by these compounds. nih.govjk-sci.com The introduction of fluorine can enhance pharmacokinetic properties, making fluorinated analogues potentially more effective therapeutic agents. nih.govorganic-chemistry.org While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively detailed in currently available literature, the value of fluorinated building blocks in medicinal chemistry is well-established. researchgate.netmdpi.com The development of synthetic routes to chiral fluorinated tetrahydroisoquinolines is an active area of research, aiming to provide access to novel analogues of known drugs and natural products with improved properties. thieme.de

Ligand Design in Organometallic Catalysis and Coordination Chemistry

In the field of organometallic chemistry, the design of chiral ligands is paramount for achieving high enantioselectivity in catalytic reactions. While specific studies detailing the use of this compound as a ligand are not prevalent, the broader class of tetrahydroisoquinoline derivatives has shown significant promise. For instance, chiral diamines derived from the 8-amino-5,6,7,8-tetrahydroquinoline framework have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions.

Precursor for Advanced Fluoro-Organic Materials (e.g., polymer monomers, functional dyes)

The unique electronic properties conferred by the difluoro substitution pattern make this compound an attractive precursor for the development of advanced fluoro-organic materials. While specific examples of its direct use as a monomer for polymers or in the synthesis of functional dyes are not widely reported, the foundational principles of materials science suggest its potential in these areas.

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, such as thermal stability, solubility, and electronic behavior. These modifications are highly desirable in the design of specialty polymers and functional dyes. For instance, the introduction of fluorinated moieties can lead to materials with low surface energy, high thermal resistance, and unique optical properties.

The tetrahydroisoquinoline core itself is a versatile scaffold that can be functionalized to introduce polymerizable groups or chromophoric systems. The presence of the difluoro substitution could be exploited to fine-tune the electronic and photophysical properties of resulting dyes, potentially leading to applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes. Further research is needed to explore the derivatization of this compound to unlock its full potential as a building block for novel fluoro-organic materials.

Development of Novel Molecular Probes for Chemical Biology Studies

The this compound scaffold holds potential for the development of novel molecular probes for investigating biological systems. The introduction of fluorine atoms can enhance a molecule's metabolic stability and membrane permeability, which are crucial properties for effective in vivo probes. nih.gov Furthermore, the fluorine atoms can serve as reporters for ¹⁹F NMR spectroscopy, a powerful tool for studying molecular interactions and cellular environments.